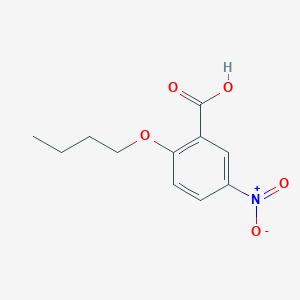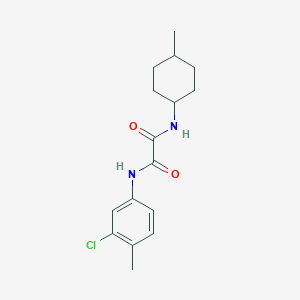
2-butoxy-5-nitrobenzoic acid
Vue d'ensemble
Description
2-Butoxy-5-nitrobenzoic acid: is an organic compound with the molecular formula C₁₁H₁₃NO₅ It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted by a butoxy group and a nitro group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-butoxy-5-nitrobenzoic acid typically involves the nitration of 2-butoxybenzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions generally include maintaining a low temperature to control the reaction rate and prevent over-nitration.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, concentration, and flow rates are crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 2-Butoxy-5-nitrobenzoic acid can undergo oxidation reactions, where the butoxy group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.
Substitution: Reagents such as halogens, sulfonic acids, and alkylating agents can be used for substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of 2-butoxy-5-aminobenzoic acid.
Substitution: Formation of various substituted benzoic acids depending on the substituent introduced.
Applications De Recherche Scientifique
Chemistry: 2-Butoxy-5-nitrobenzoic acid is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology and Medicine: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development. Research is ongoing to explore its efficacy in various therapeutic areas.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of 2-butoxy-5-nitrobenzoic acid depends on its specific application. In chemical reactions, the nitro group acts as an electron-withdrawing group, influencing the reactivity of the benzene ring. The butoxy group provides steric hindrance and can affect the compound’s solubility and interaction with other molecules.
Molecular Targets and Pathways: In biological systems, the compound’s derivatives may interact with specific enzymes or receptors, modulating biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research.
Comparaison Avec Des Composés Similaires
2-Butoxybenzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Nitrobenzoic acid: Lacks the butoxy group, affecting its solubility and steric properties.
2-Butoxy-4-nitrobenzoic acid: Similar structure but with the nitro group in a different position, leading to different reactivity and properties.
Uniqueness: 2-Butoxy-5-nitrobenzoic acid is unique due to the presence of both the butoxy and nitro groups, which confer distinct chemical and physical properties. This combination allows for specific applications in synthesis and materials science that are not possible with other similar compounds.
Propriétés
IUPAC Name |
2-butoxy-5-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c1-2-3-6-17-10-5-4-8(12(15)16)7-9(10)11(13)14/h4-5,7H,2-3,6H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBSCBTJMYWQFTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(butylcarbamoyl)phenyl]oxolane-2-carboxamide](/img/structure/B4396591.png)
![4-methoxy-N-[5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide](/img/structure/B4396605.png)
![N-[2-(5-methyl-1H-indol-3-yl)ethyl]cyclohexanecarboxamide](/img/structure/B4396617.png)
![2-[(3-Bromo-5-ethoxy-4-propan-2-yloxyphenyl)methylamino]-2-methylpropan-1-ol;hydrochloride](/img/structure/B4396625.png)
![8-(3-methylthiophen-2-yl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4396632.png)

![2-(3,4-dichlorobenzyl)-5-[4-(methylsulfonyl)phenyl]-2H-tetrazole](/img/structure/B4396644.png)
![1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-(2-methylphenoxy)propan-2-ol;hydrochloride](/img/structure/B4396651.png)
![N-[2-isopropoxy-5-(trifluoromethyl)phenyl]-4-nitrobenzamide](/img/structure/B4396667.png)
![(4-Benzylpiperazino){4-[(benzylsulfonyl)methyl]phenyl}methanone](/img/structure/B4396679.png)
![4-[(benzylsulfonyl)methyl]-N-(2-methylphenyl)benzamide](/img/structure/B4396691.png)
![3-[3-(3-bromo-5-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-furylmethyl)propanamide](/img/structure/B4396696.png)

